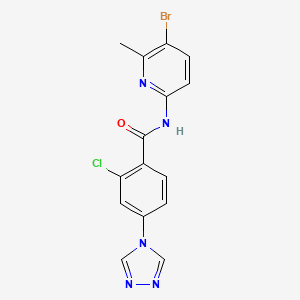
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of pyridine, triazole, and benzamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common route starts with the bromination of 6-methylpyridine to form 5-bromo-6-methylpyridine. This intermediate is then reacted with 2-chloro-4-(1,2,4-triazol-4-yl)benzoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The triazole and pyridine rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in medicinal chemistry, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
- N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide
- N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide
- N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide
Uniqueness
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both triazole and benzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and a broad range of applications in various fields.
特性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN5O/c1-9-12(16)4-5-14(20-9)21-15(23)11-3-2-10(6-13(11)17)22-7-18-19-8-22/h2-8H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFWKVBOVODXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2E)-3-phenylprop-2-enoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5332750.png)
![methyl 3-({[1-(3-fluoro-4-hydroxyphenyl)ethyl]amino}carbonyl)benzoate](/img/structure/B5332754.png)
![7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B5332764.png)
![2-{3-[(4-amino-1-azepanyl)carbonyl]phenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5332769.png)
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide](/img/structure/B5332772.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B5332790.png)

![1-(4-fluorophenyl)-4-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5332806.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(2,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5332813.png)
![N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide](/img/structure/B5332816.png)
![cyclohexyl-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B5332824.png)
amino]methyl}-1-(4-fluorobenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5332828.png)
![6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyridinecarbonitrile](/img/structure/B5332829.png)
